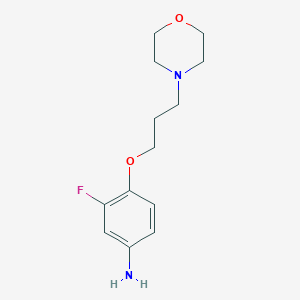

3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline, also known as MPFA, is a highly functionalized organic compound. It has a molecular formula of C13H19FN2O2 and a molecular weight of 254.305 . It is commonly used in various fields of research and industry.

Synthesis Analysis

The synthesis of this compound involves several steps . The precursor compound 3-fluoro-4-morpholinoaniline is an important intermediate of the antibiotic drug linezolid and was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions . This resulted in 4-(2-fluoro-4-nitrophenyl)morpholine, followed by its nitro group reduction with Fe/NH4Cl . A series of new sulfonamides and carbamates have been synthesized in good yields (75–89%) by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19FN2O2/c14-12-10-11(15)2-3-13(12)18-7-1-4-16-5-8-17-9-6-16/h2-3,10H,1,4-9,15H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

3-Fluoro-4-(morpholin-4-yl)aniline has been used as a precursor in the synthesis of various Schiff bases and derivatives with demonstrated antimicrobial activities. These compounds exhibit good antitubercular activities, showcasing the potential of 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline in developing new antimicrobial agents (Başoğlu et al., 2012).

Catalysis and Organic Synthesis

The compound has been explored in the context of Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, demonstrating its role in facilitating the synthesis of useful quinazoline and fused isoindolinone scaffolds. This highlights its utility in catalysis and the synthesis of complex organic molecules (Wu et al., 2021).

Hydrogenation Reactions

In the field of materials science, this compound-related compounds have been used as substrates in the hydrogenation reaction of nitroarenes over gold-supported alumina nanowires catalysts. This research shows potential applications in the pharmaceutical industry for the hydrogenation of nitro compounds to amines (Shanmugaraj et al., 2020).

Kinase Inhibition for Cancer Therapy

The molecule has also been part of studies investigating c-Met kinase inhibitors, important in cancer therapy. Docking and quantitative structure–activity relationship studies have provided insights into the molecular features contributing to high inhibitory activity, illustrating the potential of derivatives in targeted cancer treatments (Caballero et al., 2011).

Fluorination Reagents and Stability

Research into fluorinating agents has revealed that derivatives of this compound, like morpholinodifluorosulfinium tetrafluoroborate, offer enhanced thermal stability and ease of handling. These findings are significant for the development of safer and more efficient fluorinating reagents in organic synthesis (L’Heureux et al., 2010).

Anticancer Activity

Moreover, s-triazine dipeptide derivatives containing morpholine have shown promising anticancer activity, especially against breast cancer cell lines. This suggests potential therapeutic applications of this compound derivatives in treating hormone receptor-positive breast cancer (Malebari et al., 2021).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

While specific future directions for 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline are not mentioned in the available resources, it’s clear that this compound has numerous potential applications in various fields of research and industry. Its role as a key intermediate in the synthesis of various chemotherapeutic agents suggests potential for further exploration in drug development .

Eigenschaften

IUPAC Name |

3-fluoro-4-(3-morpholin-4-ylpropoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O2/c14-12-10-11(15)2-3-13(12)18-7-1-4-16-5-8-17-9-6-16/h2-3,10H,1,4-9,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWGARGGRSPJFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCOC2=C(C=C(C=C2)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Ethoxy-3-methylphenyl)sulfonyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2981533.png)

![3-(3-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2981535.png)

![[2-(Cyanomethoxy)-5-methoxyphenyl]boronic acid](/img/structure/B2981541.png)

![7,8-Dioxabicyclo[3.2.1]oct-2-yl benzoate](/img/structure/B2981548.png)

![2-((4-chlorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2981552.png)

![N-[2-[6-(Dimethylamino)pyridin-3-yl]propyl]prop-2-enamide](/img/structure/B2981553.png)

![N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea](/img/structure/B2981555.png)